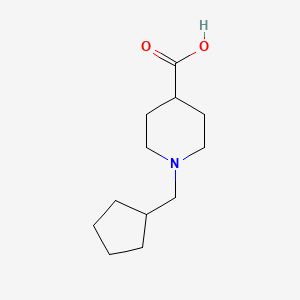
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid (CPMPC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMPC is a piperidine derivative and belongs to the class of psychoactive drugs known as dissociative anesthetics.
科学的研究の応用
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it useful in the study of glutamate-mediated neurotransmission. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has also been used to study the effects of dissociative anesthetics on learning and memory, as well as their potential therapeutic applications in treating depression and anxiety disorders.
作用機序
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid acts as an NMDA receptor antagonist, which means that it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of glutamate-mediated neurotransmission, which is important for learning and memory. By blocking the activity of the NMDA receptor, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can produce dissociative and anesthetic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid include dissociation, anesthesia, and analgesia. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces a dissociative state in which the individual feels detached from their surroundings and experiences altered perceptions of reality. It also produces anesthesia, which is a loss of sensation and consciousness. Finally, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces analgesia, which is a reduction in pain sensitivity.
実験室実験の利点と制限
One advantage of using 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid in lab experiments is its potency as an NMDA receptor antagonist. This makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid also has limitations, such as its potential for abuse and its potential to produce adverse side effects, including hallucinations, delirium, and psychosis.
将来の方向性
There are several future directions for research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid. One direction is to study its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to investigate its effects on learning and memory, and its potential to enhance cognitive function. Finally, researchers could explore the development of new analogs of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid that have improved pharmacological properties and reduced side effects.
Conclusion
In conclusion, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid is a synthetic compound that has potential applications in scientific research. Its potency as an NMDA receptor antagonist makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, its potential for abuse and adverse side effects must be taken into account. Future research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid could lead to new insights into the treatment of depression and anxiety disorders, as well as the development of new analogs with improved pharmacological properties.
合成法
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can be synthesized using a multistep process that involves the reaction of piperidine with cyclopentanone, followed by the oxidation of the resulting product with potassium permanganate. The final step involves the reaction of the oxidized product with chloroacetic acid to yield 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid.
特性
IUPAC Name |
1-(cyclopentylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-5-7-13(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUKUHOXHWCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-prop-2-enylthiourea](/img/structure/B7452282.png)
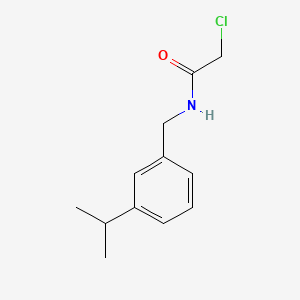
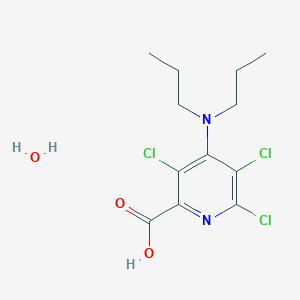
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)
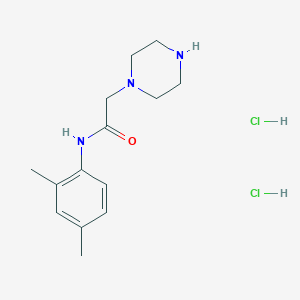
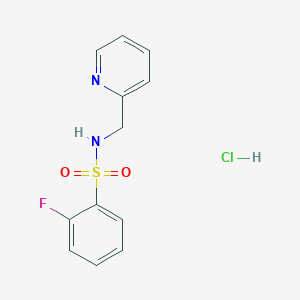
![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)


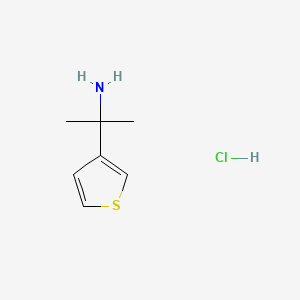
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)